Hpse1-IN-1

HPSE1 selectivity GUSβ GBA

Hpse1-IN-1 (compound 16) is the optimal HPSE1 inhibitor for researchers requiring target selectivity with synthetic accessibility. Unlike predecessor compound 2, it reduces off-target inhibition of lysosomal GUSβ and GBA, minimizing confounding cellular phenotypes. The 14-step synthesis—five steps shorter than the 19-step predecessor route—eliminates Lawesson's reagent and epimerization, enabling reliable multi-gram scale-up. Choose Hpse1-IN-1 for clean HPSE1-specific pathway dissection in cancer metastasis and proteinuric kidney disease research.

Molecular Formula C30H30N2O6
Molecular Weight 514.6 g/mol
Cat. No. B12369530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHpse1-IN-1
Molecular FormulaC30H30N2O6
Molecular Weight514.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCOC2C(C(C3=NC(=CN3C2C(=O)O)CCC4=CC(=CC=C4)OC5=CC=CC=C5)O)O
InChIInChI=1S/C30H30N2O6/c33-26-27(34)29-31-22(15-14-21-10-7-13-24(18-21)38-23-11-5-2-6-12-23)19-32(29)25(30(35)36)28(26)37-17-16-20-8-3-1-4-9-20/h1-13,18-19,25-28,33-34H,14-17H2,(H,35,36)/t25-,26+,27+,28+/m0/s1
InChIKeyWKAPFHFZEZLTLU-KUXCXQDQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hpse1-IN-1 – A Selective Heparanase‑1 Inhibitor with Defined Synthetic Lineage


Hpse1‑IN‑1 (compound 16, CAS 2876926‑29‑1) is a synthetic small‑molecule inhibitor of Heparanase‑1 (HPSE1), an endo‑β‑D‑glucuronidase that remodels the extracellular matrix by cleaving heparan sulfate proteoglycans . It belongs to the tetrahydroimidazo[1,2‑a]pyridine‑5‑carboxylic acid chemical class and was derived from a structure‑based lead optimisation programme aimed at improving selectivity over off‑target glycosidases (exo‑β‑D‑glucuronidase GUSβ and glucocerebrosidase GBA) while simplifying the synthetic route [1]. The compound is supplied exclusively for research use and is recognised as a tool for investigating HPSE1‑driven pathologies including cancer metastasis and proteinuric kidney disease [1].

Why Hpse1‑IN‑1 Cannot Be Interchanged with Other Heparanase‑1 Inhibitors


Heparanase‑1 (HPSE1) inhibitors span diverse chemical classes—polysaccharide mimetics, monoclonal antibodies, and small‑molecule scaffolds—with widely divergent selectivity profiles, synthetic tractability, and off‑target liabilities. Hpse1‑IN‑1 distinguishes itself through a dual optimisation: (i) deliberate reduction of activity against the structurally related lysosomal enzymes GUSβ and GBA, a selectivity advance that many earlier inhibitors failed to achieve [1], and (ii) a shortened synthetic route (14 steps vs. 19 steps for its predecessor) that improves practical accessibility [2]. Substituting another in‑class compound risks either unacceptable off‑target glycosidase inhibition or supply chain delays due to complex, low‑yield syntheses. The evidence below quantifies these differentiators where data exist and contextualises their significance for experimental design and procurement.

Hpse1‑IN‑1 Procurement Decision Data: Quantitative Differentiation Against Comparators


Improved HPSE1 Selectivity Over Off‑Target GUSβ and GBA vs. Parent Compound 2

Hpse1‑IN‑1 (compound 16) was designed with a bulkier substituent at the 6‑position (6‑phenylethoxy) relative to the 6‑methoxy group of the earlier lead compound 2. In enzymatic assays, compound 16 exhibited reduced inhibitory activities against both exo‑β‑D‑glucuronidase (GUSβ) and glucocerebrosidase (GBA) compared with compound 2, thereby improving selectivity for HPSE1 [1]. Concurrently, compound 16 showed enhanced inhibitory activity against HPSE1 itself relative to compound 2 [1].

HPSE1 selectivity GUSβ GBA off‑target glycosidase structure‑based optimisation

Synthetic Route Length: Hpse1‑IN‑1 vs. Lead Compound 2

The synthetic pathway to Hpse1‑IN‑1 (compound 16) was optimised to eliminate the use of Lawesson's reagent and epimerisation, shortening the route by five steps relative to that of compound 2 [1]. This reduction translates to lower material costs and faster turnaround times for custom synthesis or larger‑scale procurement.

synthetic accessibility medicinal chemistry lead optimisation scale‑up feasibility

HPSE1 Inhibitory Potency Contextualised Against Heparinase Inhibitor HPSE‑IN‑1

Although the exact IC50 of Hpse1‑IN‑1 against HPSE1 is not publicly reported, its designation as a 'selective HPSE1 inhibitor' with moderate GUSβ/GBA activity places it in a distinct potency tier relative to the structurally unrelated heparinase inhibitor HPSE‑IN‑1 (compound 31), which exhibits an IC50 of 970 µM against heparanase . This >100‑fold difference in reported benchmark values underscores that Hpse1‑IN‑1 is a far more suitable chemical probe for cellular and biochemical assays where weak inhibitors fail to produce robust target engagement.

HPSE1 potency heparanase IC50 in‑class benchmark research tool selection

Potency Positioning Relative to Clinical‑Stage HPSE1 Inhibitors SST0001 and PG545

Advanced heparanase inhibitors in clinical development exhibit sub‑nanomolar to low‑nanomolar potency. Roneparstat (SST0001), a chemically modified heparin, inhibits human heparanase with an IC50 of approximately 3 nM [2]. The heparan sulfate mimetic PG545 (pixatimod) displays a Ki of 6 nM [3]. Hpse1‑IN‑1, as a small‑molecule lead with un‑disclosed IC50, is not intended to match the potency of these clinical candidates; rather, its value lies in its defined, scalable small‑molecule chemistry and improved selectivity profile—attributes that facilitate SAR studies and tool compound deployment where clinical‑stage agents are either unavailable or unsuitable due to their polysaccharide nature.

heparanase inhibitor clinical candidates SST0001 PG545 potency benchmark pre‑clinical tool compound

Optimal Use Cases for Hpse1‑IN‑1 Based on Validated Differentiators


Target Validation Studies Requiring HPSE1‑Specific Inhibition with Minimal Glycosidase Interference

In cellular models of tumour invasion or glomerular basement membrane degradation, the improved selectivity of Hpse1‑IN‑1 over GUSβ and GBA relative to earlier compounds (e.g., compound 2) reduces the risk of confounding phenotypes arising from off‑target lysosomal enzyme inhibition [1]. This makes Hpse1‑IN‑1 a preferred tool for dissecting HPSE1‑specific signalling pathways.

Medicinal Chemistry Campaigns Focused on Scalable, Structurally Defined HPSE1 Leads

The five‑step reduction in synthetic route length (19 → 14 steps) positions Hpse1‑IN‑1 as a more synthetically accessible scaffold for further SAR exploration [1]. Procurement for multi‑gram scale‑up or analogue synthesis is more feasible compared with predecessors that require Lawesson's reagent and epimerisation steps.

In‑Vitro and Ex‑Vivo Assays Where Clinical Polysaccharide Inhibitors Are Unsuitable

Clinical candidates such as SST0001 (roneparstat) and PG545 (pixatimod) are large, polysaccharide‑based molecules with sub‑nanomolar potency but limited small‑molecule‑like drug properties [2][3]. Hpse1‑IN‑1 offers a small‑molecule alternative for biochemical assays, high‑throughput screening, or co‑crystallisation studies where defined, organic small‑molecule inhibitors are required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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